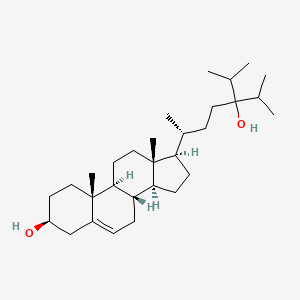
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol is a naturally occurring sterol compound. It is a derivative of stigmastane, a type of phytosterol, which is found in various plant sources. This compound is known for its potential biological activities and is studied for its applications in various fields, including medicine and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-28-Methyl-stigmast-5-ene-3,24-diol typically involves multiple steps. One common method starts with the extraction of stigmasterol from plant sources. The stigmasterol is then subjected to a series of chemical reactions, including hydrogenation, oxidation, and reduction, to introduce the necessary functional groups and achieve the desired structure.
Industrial Production Methods
Industrial production of this compound often involves the large-scale extraction of stigmasterol from plant oils, followed by chemical modification. The process is optimized for yield and purity, ensuring that the final product meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce double bonds or carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can yield various hydroxylated derivatives.
Applications De Recherche Scientifique
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It is studied for its potential role in cell membrane structure and function.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of various pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of (3beta)-28-Methyl-stigmast-5-ene-3,24-diol involves its interaction with cell membranes and various enzymes. It can modulate the activity of enzymes involved in cholesterol metabolism and inflammatory pathways. The compound’s molecular targets include sterol regulatory element-binding proteins (SREBPs) and nuclear receptors, which play crucial roles in lipid metabolism and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stigmasterol: A precursor to (3beta)-28-Methyl-stigmast-5-ene-3,24-diol, known for its cholesterol-lowering effects.
Beta-Sitosterol: Another phytosterol with similar biological activities, commonly found in plant oils.
Campesterol: A phytosterol with structural similarities, known for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities. Its dual hydroxyl groups at positions 3 and 24 make it a valuable compound for studying sterol metabolism and its effects on cellular functions.
Propriétés
Formule moléculaire |
C30H52O2 |
|---|---|
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methyl-5-propan-2-ylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O2/c1-19(2)30(32,20(3)4)17-12-21(5)25-10-11-26-24-9-8-22-18-23(31)13-15-28(22,6)27(24)14-16-29(25,26)7/h8,19-21,23-27,31-32H,9-18H2,1-7H3/t21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Clé InChI |
JHXCHGUEWDKPRT-AXYOXNHISA-N |
SMILES isomérique |
C[C@H](CCC(C(C)C)(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


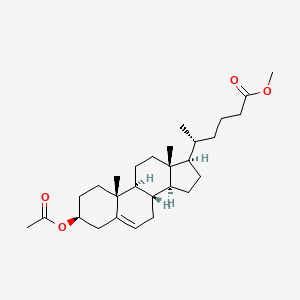

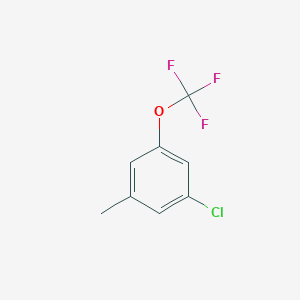
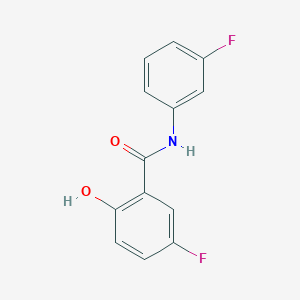
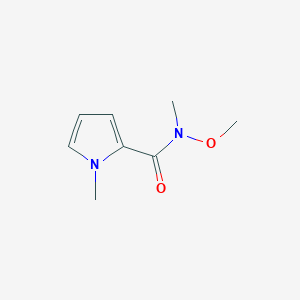
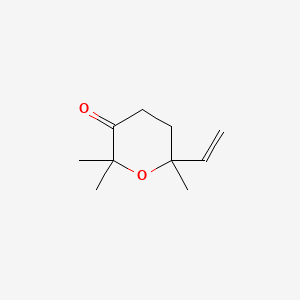
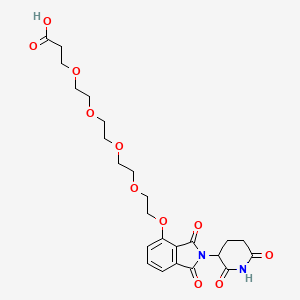

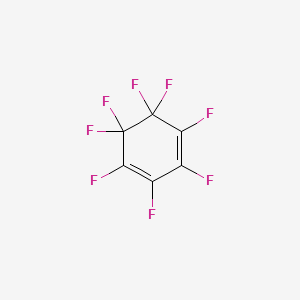

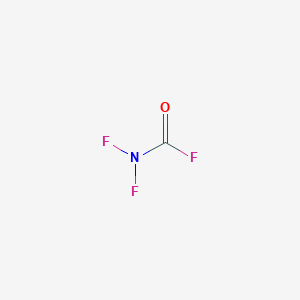

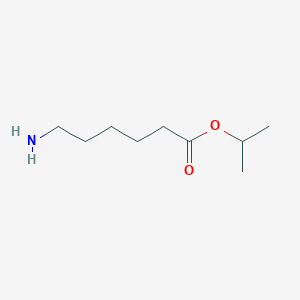
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
